molecular formula C11H8Cl2N2OS B287094 2-chloro-N-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Katalognummer B287094
Molekulargewicht: 287.2 g/mol
InChI-Schlüssel: MMCSSJYRCPJCTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, commonly known as CCT018159, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family and has a molecular weight of 315.22 g/mol. CCT018159 has been shown to exhibit promising results in various scientific research studies, particularly in the field of cancer research.

Wirkmechanismus

The mechanism of action of CCT018159 involves the inhibition of the protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CCT018159 has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, leading to the downregulation of various signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT018159 has been shown to exhibit potent anti-tumor activity in various in vitro and in vivo models. It has been demonstrated to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells, leading to their death. Moreover, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. CCT018159 has also been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CCT018159 is its potent anti-tumor activity and its ability to inhibit CK2, which is a promising target for cancer therapy. Moreover, CCT018159 has been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the limitations of CCT018159 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Moreover, further studies are required to investigate the long-term effects and potential side effects of CCT018159.

Zukünftige Richtungen

There are several future directions for the study of CCT018159. Firstly, further studies are required to investigate the pharmacokinetics and pharmacodynamics of CCT018159 in vivo, including its bioavailability, metabolism, and excretion. Secondly, the synergistic effects of CCT018159 with other chemotherapeutic agents need to be further investigated to determine the optimal combination therapy. Thirdly, the potential side effects and long-term effects of CCT018159 need to be thoroughly investigated to ensure its safety for clinical use. Finally, the potential therapeutic applications of CCT018159 in other diseases need to be explored, including autoimmune diseases and inflammatory disorders.
Conclusion:
In conclusion, CCT018159 is a promising compound that has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity by inhibiting CK2, leading to the downregulation of various signaling pathways that promote cancer cell growth and survival. Moreover, CCT018159 has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, further studies are required to investigate its pharmacokinetics, pharmacodynamics, and potential side effects to ensure its safety and efficacy for clinical use.

Synthesemethoden

The synthesis of CCT018159 involves the reaction of 2-chloro-4-methylthiazole-5-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain CCT018159 in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CCT018159 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. CCT018159 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and DNA damage. Moreover, it has been demonstrated to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.

Eigenschaften

Produktname

2-chloro-N-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molekularformel

C11H8Cl2N2OS

Molekulargewicht

287.2 g/mol

IUPAC-Name

2-chloro-N-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-9(17-11(13)14-6)10(16)15-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,15,16)

InChI-Schlüssel

MMCSSJYRCPJCTH-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC=CC=C2Cl

Kanonische SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC=CC=C2Cl

Löslichkeit

21.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.